molecular formula C6H8N4O2 B4308830 7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE

7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE

Cat. No.: B4308830
M. Wt: 168.15 g/mol
InChI Key: NWFSKEHBGXYVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE is a heterocyclic compound that features a unique fusion of oxadiazole and diazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable hydrazine derivative with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE undergoes various chemical reactions, including:

Scientific Research Applications

7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive agent, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE include:

Properties

IUPAC Name

7-methyl-4,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h3H,2H2,1H3,(H,7,9)(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFSKEHBGXYVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=NON=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE
Reactant of Route 2
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE
Reactant of Route 3
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE
Reactant of Route 4
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE
Reactant of Route 5
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE
Reactant of Route 6
7-METHYL-4H,5H,6H,7H,8H-[1,2,5]OXADIAZOLO[3,4-B][1,4]DIAZEPIN-5-ONE

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